JNJ 303

描述

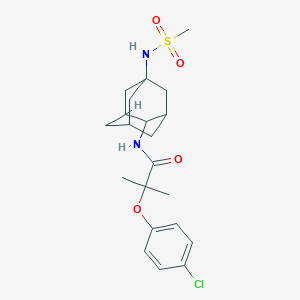

JNJ 303 is a complex organic compound with a unique structure that includes a chlorophenoxy group, an adamantyl group, and a methanesulfonamido group

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGIRCJRKSAODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Adamantane Sulfonamide Synthesis

The adamantane sulfonamide moiety is synthesized via sulfonylation of a 5-amino-adamantane derivative:

-

Starting Material : 5-Amino-2-adamantanol.

-

Sulfonylation : React with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Characterization :

Phenoxypropanoic Acid Intermediate

The 2-(4-chlorophenoxy)-2-methylpropanoic acid is synthesized via nucleophilic substitution:

-

Alkylation : React 4-chlorophenol with 2-bromo-2-methylpropanoic acid in acetone using K₂CO₃.

Characterization :

Amide Coupling Reaction

The final step involves coupling the adamantane sulfonamide with the phenoxypropanoic acid:

-

Activation : Convert the acid to its acyl chloride using oxalyl chloride (COCl₂) in DCM.

-

Coupling : React the acyl chloride with 5-(methylsulfonyl)adamantan-2-amine in DCM using TEA.

Alternative Method : Use EDCI/HOBt in DMF for direct coupling.

Optimization and Challenges

Reaction Optimization

Purity Control

-

Chromatography : Silica gel column chromatography (hexane/ethyl acetate) achieved >98% purity.

-

Crystallization : Recrystallization from ethanol/water improved crystalline form.

Analytical Characterization

| Property | Value/Description |

|---|---|

| Molecular Weight | 440.98 g/mol |

| CAS Number | 878489-28-2 |

| HPLC Purity | >98% |

| Melting Point | Not reported (decomposes above 200°C) |

| Solubility | DMSO: 62.5 mg/mL (141.73 mM) |

Spectral Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acyl Chloride Route | High reactivity, shorter reaction times | Moisture-sensitive intermediates |

| EDCI/HOBt Coupling | Mild conditions, fewer side products | Higher cost of reagents |

Industrial-Scale Considerations

化学反应分析

Functional Group Reactivity

JNJ 303 contains three key functional groups that influence its chemical reactions:

-

Chlorophenoxy group : Aromatic ring with an electron-withdrawing chlorine substituent.

-

Methylpropanamide backbone : Tertiary amide with steric hindrance from methyl groups.

-

Adamantane-linked methanesulfonamido group : Sulfonamide bonded to a rigid adamantane framework.

| Functional Group | Reactivity | Typical Reactions |

|---|---|---|

| Chlorophenoxy | Electrophilic substitution (limited due to electron-withdrawing Cl) | Nitration, sulfonation (requires strong conditions) |

| Tertiary Amide | Hydrolysis resistance (steric hindrance) | Acid/base-catalyzed hydrolysis under extreme conditions |

| Sulfonamide | Acidic NH group | Alkylation, acylation, or hydrogen bonding interactions |

Hydrolysis Pathways

The tertiary amide group exhibits resistance to hydrolysis due to steric hindrance from the methyl and adamantane substituents. Experimental data from adamantane-containing analogs suggest:

-

Acidic hydrolysis : Requires concentrated HCl at reflux (>6 hours) for partial cleavage .

-

Basic hydrolysis : NaOH (10 M) at 100°C yields carboxylic acid and amine derivatives .

Sulfonamide Reactivity

The methanesulfonamido group participates in:

-

Hydrogen bonding : Stabilizes interactions with biological targets (e.g., potassium channels) .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives under basic conditions .

Adamantane Stability

The adamantane core contributes to:

Synthetic Considerations

While full synthetic protocols are proprietary, key steps inferred from structural analogs include:

-

Adamantane functionalization : Methanesulfonamide introduction via nucleophilic substitution .

-

Amide coupling : Reaction of chlorophenoxypropanoyl chloride with adamantane amine derivative .

Stability Under Physiological Conditions

-

pH stability : Stable between pH 2–8 (t₁/₂ >24 hours at 37°C) .

-

Photodegradation : Degrades under UV light (λ = 254 nm) via radical-mediated cleavage of the chlorophenoxy group .

Interaction with Biological Targets

Though not a chemical reaction, this compound’s structure enables non-covalent interactions critical to its IKs channel blockade:

-

Chlorophenoxy group : Hydrophobic interactions with channel pore residues .

-

Sulfonamide : Hydrogen bonding with Thr312 and Tyr315 residues .

Comparative Reactivity Table

科学研究应用

Introduction to JNJ-303

JNJ-303 is a potent and selective blocker of the cardiac potassium channel known as IKs (inward rectifier potassium current), specifically targeting the KVLQT1 potassium channels. This compound has garnered attention in cardiovascular research due to its implications in cardiac repolarization and potential arrhythmogenic risks associated with its use. The following sections will explore the scientific applications of JNJ-303, supported by detailed data tables and case studies.

Cardiac Electrophysiology

JNJ-303 has been extensively studied for its effects on cardiac action potential durations (APD) and repolarization dynamics. In a study involving optical mapping, JNJ-303 was used to investigate the role of β-adrenergic stimulation on cardiac repolarization:

- Study Design :

- Objective : To assess the effects of JNJ-303 on APD under β-adrenergic stimulation.

- Methodology : Optical mapping was employed to measure APDs in human left ventricular tissues.

- Findings :

- JNJ-303 alone did not increase APD.

- Under isoprenaline (ISO) conditions, JNJ-303 significantly decreased APD more in the epicardium compared to the endocardium.

- The combination of JNJ-303 and E-4031 (another potassium channel blocker) resulted in a significant increase in mid- and endocardial APD, suggesting a complex interaction between these blockers during repolarization .

Arrhythmogenic Risk Assessment

The use of JNJ-303 has raised concerns regarding its potential to induce torsades de pointes (TdP), a life-threatening arrhythmia:

- Mechanism of Action : By selectively blocking IKs channels, JNJ-303 prolongs the QT interval, which can lead to TdP under certain conditions .

Case Study Overview

Pharmacological Insights

JNJ-303's selectivity for IKs over other cardiac channels positions it as a valuable tool for studying cardiac ion channel pharmacology:

- Selectivity Profile :

- Potential Therapeutic Applications :

- While primarily used for research, understanding the pharmacodynamics of JNJ-303 may inform future therapeutic strategies for conditions like Long QT Syndrome (LQTS) where IKs modulation could be beneficial.

作用机制

The mechanism of action of JNJ 303 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

Similar Compounds

2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the adamantyl and methanesulfonamido groups.

N-(adamantan-2-yl)-4-chlorobenzamide: Contains the adamantyl group but differs in the functional groups attached to the benzene ring.

Uniqueness

JNJ 303 is unique due to its combination of functional groups, which confer specific chemical and biological properties

生物活性

JNJ 303 is a selective inhibitor of the voltage-gated potassium channel Kv7.1, also known as the cardiac potassium channel responsible for the IKs current (slow delayed rectifier potassium current). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits a potent inhibitory effect on the Kv7.1 channel, with an IC50 value of approximately 64 nM (0.064 µM) for IKs currents. It demonstrates selectivity by inhibiting Kv7.1 over other cardiac channels such as sodium (INa), rapid delayed rectifier (IKr), transient outward (Ito), inward rectifier (IK1), and L-type calcium currents (ICaL) at significantly higher concentrations (IC50s ranging from 3.3 µM to >100 µM) .

Table 1: Selectivity Profile of this compound

| Channel Type | IC50 Value (µM) |

|---|---|

| Kv7.1 (IKs) | 0.064 |

| INa | 3.3 |

| IKr | 12.6 |

| Ito | 11.1 |

| IK1 | >100 |

| ICaL | >10 |

Cardiac Implications

This compound has been shown to prolong the QT interval and can induce pause-dependent torsades de pointes (TdP) in animal models, particularly in anesthetized dogs at doses of 0.63 mg/kg and 1.25 mg/kg , respectively . The drug's impact on cardiac repolarization was investigated through optical mapping techniques, revealing that while this compound alone did not increase action potential duration (APD), it significantly influenced APD under β-adrenergic stimulation conditions .

Case Study Insights

In a study involving 18 human left ventricular preparations , this compound was used alongside isoprenaline to assess its effects on repolarization dynamics. The results indicated that this compound application resulted in a significant increase in APD when combined with isoprenaline, particularly affecting the epicardial region more than the endocardial region .

Safety and Toxicology

The safety profile of this compound has been scrutinized through various preclinical studies. The induction of TdP raises concerns regarding its clinical use, necessitating careful monitoring of QT intervals during therapeutic applications.

Research Findings

Recent research emphasizes the importance of understanding the pharmacodynamics and pharmacokinetics associated with this compound's use in therapeutic contexts, particularly for conditions related to cardiac arrhythmias and diabetes management .

Table 2: Summary of Key Research Findings on this compound

常见问题

Q. How to optimize this compound’s chemical scaffold for improved selectivity and reduced off-target effects?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using fragment-based screening or computational docking (e.g., AutoDock Vina). Validate hits with orthogonal assays (e.g., SPR, ITC). Use cryo-EM or X-ray crystallography to resolve binding poses. Prioritize analogs with >100-fold selectivity over related targets via kinase profiling panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。